molecular formula C16H16 B1345649 1,1-di(p-Tolyl)ethylene CAS No. 2919-20-2

1,1-di(p-Tolyl)ethylene

Cat. No. B1345649
CAS No.: 2919-20-2
M. Wt: 208.3 g/mol
InChI Key: HEDMCKGHZIRQLS-UHFFFAOYSA-N
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Patent
US06172264B2

Procedure details

Into a 1-liter reaction flask were introduced in a nitrogen stream 15.6 g (0.65 mol) of magnesium and 20 ml of THF. Slight amounts of ethyl iodide and iodine were added thereto to initiate reaction. A solution of 111.15 g (0.65 mol) of p-bromotoluene in 500 ml of THF was then added dropwise at room temperature to 40° C. over a period of 2 hours to prepare a Grignard reagent. Thereto was added dropwise a solution of 83.75 g (0.625 mol) of p-methylacetophenone (10a) in 200 ml of THF at that temperature over a period of 3 hours. This mixture was stirred first at room temperature for 3 hours and then with refluxing for 4 hours. The resulting reaction mixture was cooled and poured into 1 liter of 5% aqueous sulfuric acid solution to conduct hydrolysis. This mixture was extracted with toluene, and the extract was washed with aqueous soda ash solution and then with water and concentrated. Thereto were added 300 ml of toluene and 0.5 g of PTSA. The resulting mixture was stirred with refluxing for 4 hours to conduct azeotropic dehydration, followed by washing with aqueous soda ash solution, washing with water, and concentration. The resulting crude 1,1-di(p-tolyl)ethylene (9b) was distilled with a Claisen flask equipped with a vigreux, giving 98.5 g of the desired compound.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
111.15 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83.75 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].C(I)C.II.Br[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=O)[CH3:23])=[CH:18][CH:17]=1.S(=O)(=O)(O)O>C1COCC1>[C:11]1([CH3:14])[CH:12]=[CH:13][C:8]([C:22]([C:19]2[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=2)=[CH2:23])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
111.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
83.75 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
1 L
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred first at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-liter reaction flask
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
hydrolysis
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with toluene
WASH
Type
WASH
Details
the extract was washed with aqueous soda ash solution
CONCENTRATION
Type
CONCENTRATION
Details
with water and concentrated
ADDITION
Type
ADDITION
Details
Thereto were added 300 ml of toluene and 0.5 g of PTSA
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 4 hours
Duration
4 h
WASH
Type
WASH
Details
by washing with aqueous soda ash solution
WASH
Type
WASH
Details
washing with water, and concentration
DISTILLATION
Type
DISTILLATION
Details
The resulting crude 1,1-di(p-tolyl)ethylene (9b) was distilled with a Claisen flask
CUSTOM
Type
CUSTOM
Details
equipped with a vigreux

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=C)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 98.5 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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